Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)-
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Overview
Description
Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- is a complex organic compound with a unique structure that includes an acetamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of catalysts to enhance reaction rates and yields. The specific industrial methods can vary depending on the desired purity and application of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- has several scientific research applications:
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives and pyridine-based compounds. Examples include:
- N-(2-nitrophenyl)acetamide
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
Uniqueness
What sets Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
51076-36-9 |
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Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(6-amino-5-formyl-2,4-dimethylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C10H13N3O2/c1-5-8(4-14)10(11)12-6(2)9(5)13-7(3)15/h4H,1-3H3,(H2,11,12)(H,13,15) |
InChI Key |
FPLRKRWYPLCOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1NC(=O)C)C)N)C=O |
Origin of Product |
United States |
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